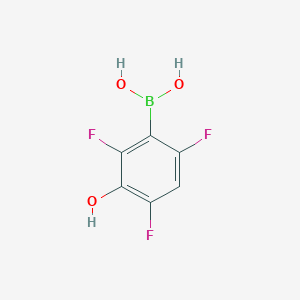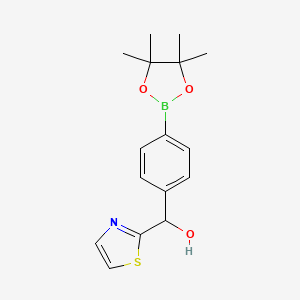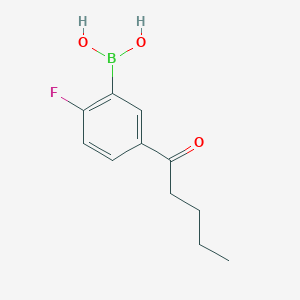![molecular formula C12H8F3N3O2 B1393490 3-{[2-(三氟甲基)嘧啶-4-基]氨基}苯甲酸 CAS No. 1216958-06-3](/img/structure/B1393490.png)
3-{[2-(三氟甲基)嘧啶-4-基]氨基}苯甲酸
描述
“3-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid” is a compound that belongs to the class of organic compounds known as benzanilides . It is used in the preparation of (pyridinyl)-N-[(triazolyl)phenyl]pyrimidinamine derivatives and (pyridinyl)-N-[(oxadiazolyl)phenyl]pyrimidinamine derivatives, and can be used in the detection of their activity as antileukemia agents .
Molecular Structure Analysis
The molecular structure of “3-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid” is characterized by a benzoic acid group attached to a pyrimidine ring with a trifluoromethyl group . The InChI code for this compound is 1S/C12H8F3N3O2/c13-12(14,15)9-4-5-16-11(18-9)17-8-3-1-2-7(6-8)10(19)20/h1-6H,(H,19,20)(H,16,17,18) .
Chemical Reactions Analysis
While specific chemical reactions involving “3-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid” were not found in the available literature, it is known that trifluoromethylated pyrimidines can be used as intermediates in the synthesis of various biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of “3-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid” include a molecular weight of 283.21 . Further details about its physical and chemical properties were not found in the available literature.
科学研究应用
合成和化学性质
区域选择性合成:3-{[2-(三氟甲基)嘧啶-4-基]氨基}苯甲酸及其衍生物在区域选择性合成过程中被使用。例如,一项研究详细描述了在无溶剂条件下合成新型多官能基取代的吡唑并[1,5-a]嘧啶化合物,强调了良好的产率和短反应时间 (Quiroga et al., 2007)。
杂环系统的前体:该化合物作为合成各种杂环系统的前体。一项研究概述了取代的2-(嘧啶-2-基)苯甲酸的合成,展示了它在化学合成中的多功能性 (Hordiyenko et al., 2020)。
药物和生物研究
药物开发:该化合物是药物如尼洛替尼(一种酪氨酸激酶选择性抑制剂)合成中的关键中间体。这突显了它在开发针对癌症等疾病的靶向疗法中的作用 (Yankun et al., 2011)。
抗菌和杀虫潜力:该化合物的衍生物已被评估其对昆虫的杀虫活性和对各种微生物的潜力,表明其在开发新的抗菌剂中的作用 (Deohate & Palaspagar, 2020)。
材料科学
- 发光性能:一些衍生物在溶液和固态中表现出发光性能,这可以在材料科学中得到利用,特别是在光电子器件的发展中 (Srivastava et al., 2017)。
双重抑制剂合成
- 胸苷酸甲基转移酶和二氢叶酸还原酶的双重抑制剂:该化合物在合成靶向胸苷酸甲基转移酶和二氢叶酸还原酶的抑制剂中起着关键作用,这些酶对细胞复制和生长至关重要。这对癌症治疗有着重要意义 (Gangjee et al., 2008)。
分析化学
- 荧光探针的开发:衍生物已被用于开发能够检测高反应性氧化物的新型荧光探针,这在生物和化学分析中至关重要 (Setsukinai et al., 2003)。
作用机制
Target of Action
Similar compounds have been known to target enzymes like tyrosine-protein kinase . This enzyme acts as a cell-surface receptor for various proteins and regulates angiogenesis, endothelial cell survival, proliferation, migration, adhesion, and cell spreading .
Mode of Action
Compounds with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, have exhibited improved drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been known to affect pathways related to angiogenesis and endothelial cell survival .
Result of Action
Similar compounds have been known to regulate angiogenesis, endothelial cell survival, proliferation, migration, adhesion, and cell spreading .
生化分析
Biochemical Properties
3-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in cell cycle regulation and apoptosis. Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways .
Temporal Effects in Laboratory Settings
The temporal effects of 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. In vitro and in vivo studies have shown that the compound remains stable under specific conditions but may degrade over extended periods. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, leading to changes in metabolic flux and metabolite levels. For example, it has been shown to inhibit enzymes involved in the glycolytic pathway, resulting in decreased glucose metabolism and altered energy production .
Transport and Distribution
The transport and distribution of 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid within cells and tissues are critical for its function. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of the compound within tissues can also affect its overall effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production .
属性
IUPAC Name |
3-[[2-(trifluoromethyl)pyrimidin-4-yl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O2/c13-12(14,15)11-16-5-4-9(18-11)17-8-3-1-2-7(6-8)10(19)20/h1-6H,(H,19,20)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFFXDIMUPMENA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393407.png)




![(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyr](/img/structure/B1393415.png)
![7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1393422.png)

![N-Methyl-N-[(4-methyl-1,3-oxazol-5-yl)methyl]amine](/img/structure/B1393425.png)
![3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1393426.png)
![Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1393427.png)

![1-Nitro-3-[(phenylsulfonyl)methyl]benzene](/img/structure/B1393429.png)

